(2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine
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Overview
Description
(2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine: is a chiral aziridine derivative characterized by the presence of a diethoxyphosphoryl group and a phenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The chiral nature of this compound makes it valuable in asymmetric synthesis and various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine typically involves the reaction of a suitable aziridine precursor with diethyl phosphite in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Triethylamine or other organic bases.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: The chiral nature of (2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology and Medicine:
Drug Development: The compound’s reactivity and chiral properties make it a potential candidate for the development of new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological processes involving nitrogen-containing heterocycles.
Industry:
Material Science: The compound can be utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine involves its high reactivity due to ring strain and the presence of the diethoxyphosphoryl group. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or coordination with metal centers. The pathways involved often include:
Nucleophilic Attack: The aziridine ring can be opened by nucleophiles, leading to the formation of new bonds.
Coordination Chemistry: The phosphorus center can coordinate with metal ions, facilitating catalytic processes.
Comparison with Similar Compounds
(2S,3S)-2,3-Butanediol: Another chiral compound with applications in asymmetric synthesis.
(2S,3S)-3-Amino-2-hydroxybutanoic Acid: Known for its use in the synthesis of biologically active molecules.
Uniqueness:
Reactivity: The presence of both the aziridine ring and the diethoxyphosphoryl group imparts unique reactivity to (2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine, making it distinct from other chiral compounds.
Applications: Its versatility in various fields, including chemistry, biology, and industry, highlights its unique position among similar compounds.
Properties
Molecular Formula |
C12H18NO3P |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
(2S,3S)-2-diethoxyphosphoryl-3-phenylaziridine |
InChI |
InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)12-11(13-12)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
NKVKXQAQIHHYBK-RYUDHWBXSA-N |
Isomeric SMILES |
CCOP(=O)([C@H]1[C@@H](N1)C2=CC=CC=C2)OCC |
Canonical SMILES |
CCOP(=O)(C1C(N1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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